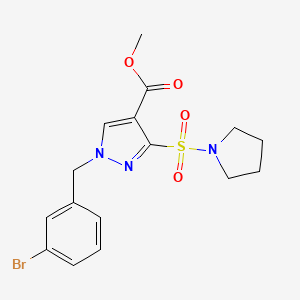

![molecular formula C10H7ClO3S B2371625 3-氯-5-甲氧基苯并[b]噻吩-2-羧酸 CAS No. 172088-61-8](/img/structure/B2371625.png)

3-氯-5-甲氧基苯并[b]噻吩-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

CMBT and its derivatives have been a subject of interest in chemical synthesis. Research has shown that these compounds can undergo various chemical reactions, leading to the formation of different structurally interesting and potentially useful compounds.Molecular Structure Analysis

The molecular structure of CMBT is represented by the empirical formula C9H5ClO2S . Its molecular weight is 212.65 . The SMILES string representation is OC(=O)c1sc2ccccc2c1Cl .Chemical Reactions Analysis

CMBT and its derivatives can undergo various chemical reactions, leading to the formation of different structurally interesting and potentially useful compounds. For instance, 5-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid, a related compound, can be decarboxylated to produce different derivatives.Physical and Chemical Properties Analysis

CMBT is a solid with a melting point of 268-272 °C (lit.) . It has an assay of 97% .科学研究应用

化学合成和改性

3-氯-5-甲氧基苯并[b]噻吩-2-羧酸及其衍生物一直是化学合成中感兴趣的课题。研究表明,这些化合物可以发生各种化学反应,形成不同的结构有趣且可能有用的化合物。例如,Jackson 和 Bowlus (1980) 证明了 5-羟基-3-甲基苯并[b]噻吩-2-羧酸(一种相关化合物)可以脱羧产生不同的衍生物,突出了这些化合物的反应性 (Jackson & Bowlus, 1980)。此外,Ricci、Balucani 和 Buu‐Hoï (1967) 等人的研究探索了甲氧基苯并[b]噻吩的 Vilsmeier-Haack 甲酰化,这是合成各种有机化合物的关键反应 (Ricci, Balucani, & Buu‐Hoï, 1967)。

在材料科学中的应用

苯并[b]噻吩衍生物的使用延伸到材料科学,特别是在发光材料和磁性簇的开发中。例如,Liu 等人 (2014) 关于基于噻吩-3-羧酸的 Fe12Ln4 簇的研究证明了这些化合物在材料科学中调节磁性行为的潜力 (Liu 等人,2014)。此外,Osterod 等人 (2001) 研究了茋羧酸和二噻吩[3,2-b:2',3'-d]噻吩-2-羧酸的发光特性,揭示了它们在创建发光超分子组装体中的潜力 (Osterod 等人,2001)。

药物研究

尽管该请求排除了药物使用和剂量信息,但值得注意的是,苯并[b]噻吩衍生物,包括与 3-氯-5-甲氧基苯并[b]噻吩-2-羧酸相关的衍生物,已在药物研究中探索其作为抗炎剂和其他治疗应用的潜力。例如,Radwan 等人 (2009) 合成了一系列 C5 取代的苯并[b]噻吩,显示出有效的抗炎活性 (Radwan, Shehab, & El-Shenawy, 2009)。

安全和危害

作用机制

Target of Action

The primary target of 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid is myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is a protein that plays a crucial role in inhibiting apoptosis (programmed cell death) and promoting DNA damage repair .

Mode of Action

The compound interacts with Mcl-1, leading to its downregulation . This interaction results in the promotion of apoptosis and the impairment of DNA damage repair . The compound can enter cancer cells effectively and cause DNA damage .

Biochemical Pathways

The compound affects the apoptosis pathway by downregulating Mcl-1, which prompts a conspicuous apoptotic response . It also impacts the DNA damage repair pathway by causing DNA damage . The compound can also downregulate the DNA damage repair proteins RAD51 and BRCA2 .

Pharmacokinetics

The compound’s ability to effectively enter cancer cells suggests it may have good cellular permeability .

Result of Action

The result of the compound’s action is the induction of apoptosis and impairment of DNA damage repair in cancer cells . This leads to high cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells .

属性

IUPAC Name |

3-chloro-5-methoxy-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3S/c1-14-5-2-3-7-6(4-5)8(11)9(15-7)10(12)13/h2-4H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJVOJZDMWGGRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=C2Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2371542.png)

![Benzonitrile, 4-[4-[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-](/img/structure/B2371545.png)

![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-methylpiperazino)phenyl]thiourea](/img/structure/B2371555.png)

![3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2371557.png)

![3-(4-Chlorophenyl)sulfonyl-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2371559.png)

![2-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2371565.png)